![molecular formula C21H34O2 B208285 2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol CAS No. 70434-83-2](/img/structure/B208285.png)
2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-HCMP consists of 21 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C21H34O2/c1-4-5-6-7-13-21(2,3)17-11-12-19(20(23)15-17)16-9-8-10-18(22)14-16/h11-12,15-16,18,22-23H,4-10,13-14H2,1-3H3/t16-,18-/m0/s1 . Physical And Chemical Properties Analysis
The molecular weight of 2-HCMP is 318.5 g/mol . It has a computed XLogP3 value of 6.7, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The rotatable bond count is 7 . The exact mass and monoisotopic mass are 318.255880323 g/mol . The topological polar surface area is 40.5 Ų .Aplicaciones Científicas De Investigación
Synthesis and Isomer Specific Determination
2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol is noted for its relevance in the synthesis and determination of specific isomers. Katase et al. (2008) highlighted the synthesis of isomers like 4-(2-methyloctan-2-yl)phenol and the importance of using synthesized standards for isomer-specific determination. The research underlines the importance of structural determination and the elucidation of new isomers in technical mixtures, providing a foundation for further scientific applications of such compounds (Katase et al., 2008).
Antimicrobial, Anti-inflammatory, and Antioxidant Activities
Certain derivatives of phenol compounds have been studied for their biological activities. Mandzyuk et al. (2020) investigated spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines and found compounds with significant antimicrobial, anti-inflammatory, and antioxidant activities. This suggests potential applications of phenol derivatives in pharmaceutical industries or as additives in food industries, indicating a broad spectrum of potential applications (Mandzyuk et al., 2020).
Investigations in Molecular Docking and Cancer Research
Lv et al. (2019) delved into the synthesis of a heterocyclic compound starting with 4-(4-(4-aminophenyl)piperazin-1-yl)phenol. This compound was evaluated for its in vitro anticancer activities against human bone cancer cell lines. Additionally, molecular docking was utilized to study the potential antiviral activity by calculating the binding sites for specific proteins, indicating the potential of phenol derivatives in the development of cancer treatment and antiviral drugs (Lv et al., 2019).
Environmental and Analytical Chemistry Applications
Research on phenol derivatives also extends to environmental and analytical chemistry. The study of oxidative phase I metabolism of UV absorbers like 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol in human liver microsomes by Denghel et al. (2019) showcases the importance of understanding the metabolic pathways of phenol derivatives for assessing human exposure and potential environmental impacts. This research provides insights into the transformation products and their potential applications in environmental monitoring and public health (Denghel et al., 2019).
Propiedades
IUPAC Name |
2-[(1S,3S)-3-hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-4-5-6-7-13-21(2,3)17-11-12-19(20(23)15-17)16-9-8-10-18(22)14-16/h11-12,15-16,18,22-23H,4-10,13-14H2,1-3H3/t16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWRREXSUJTKNN-WMZOPIPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@@H](C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



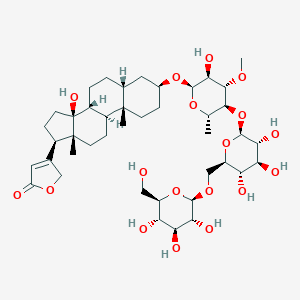
![(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol](/img/structure/B208284.png)

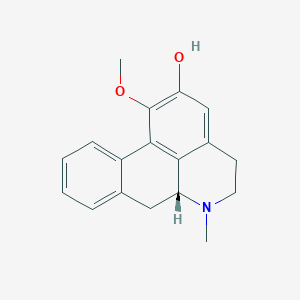
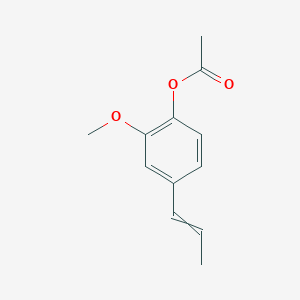
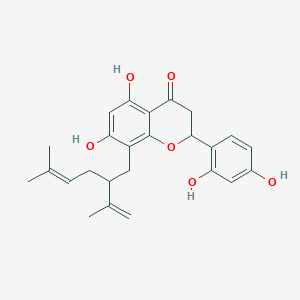

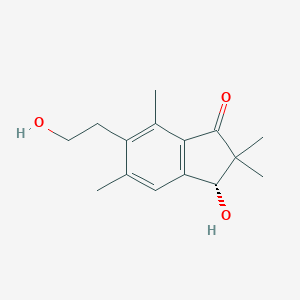
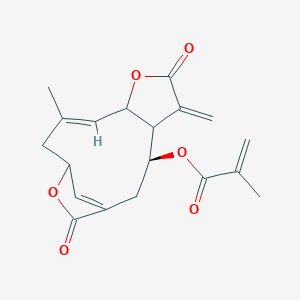
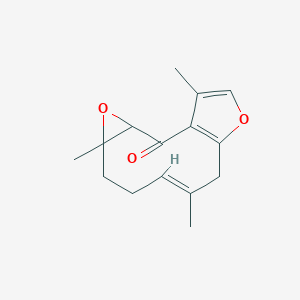
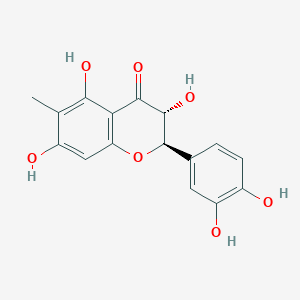
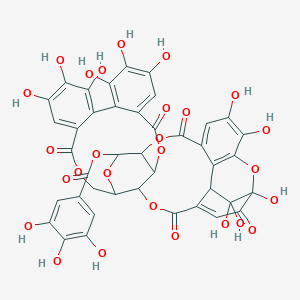
![17-[(Z)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B209544.png)